molecular formula C16H18O2 B1272088 3-(4-(Benzyloxy)phenyl)propan-1-ol CAS No. 61440-45-7

3-(4-(Benzyloxy)phenyl)propan-1-ol

Cat. No. B1272088
CAS RN: 61440-45-7
M. Wt: 242.31 g/mol
InChI Key: FZALPKMIIYFLAP-UHFFFAOYSA-N
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Description

The compound 3-(4-(Benzyloxy)phenyl)propan-1-ol is a versatile molecule that serves as a precursor or intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further linked to a propan-1-ol moiety. This structure is a common feature in several synthesized compounds that exhibit a range of biological activities, including antimicrobial, antioxidant, and adrenoceptor blocking properties .

Synthesis Analysis

The synthesis of derivatives of 3-(4-(Benzyloxy)phenyl)propan-1-ol involves various chemical reactions. For instance, the reaction of 4-(3-hydroxypropyl)phenol with different reagents leads to the formation of novel compounds with potential electrochemical applications . Similarly, asymmetric derivatives have been synthesized using conventional and microwave irradiation methods, starting from (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one and various substituted aldehydes . These synthetic routes are confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry, ensuring the correct structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of derivatives of 3-(4-(Benzyloxy)phenyl)propan-1-ol is confirmed through various analytical techniques. X-ray crystallography provides detailed insights into the conformation and absolute configuration of these molecules . Additionally, molecular docking studies help in understanding the binding mechanisms of these compounds with biological targets, such as enzymes and receptors .

Chemical Reactions Analysis

The chemical reactivity of 3-(4-(Benzyloxy)phenyl)propan-1-ol derivatives is explored through various reactions. These include the synthesis of phthalocyanines with electrochemical properties , the formation of Mannich bases with antimicrobial and antioxidant activities , and the creation of beta-adrenoceptor blocking agents with cardioselectivity . The reactivity is also demonstrated in the potential for cross-linking in the synthesis of polymeric networks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-(Benzyloxy)phenyl)propan-1-ol derivatives are diverse. They exhibit a range of biological activities, including antimicrobial, antifungal, and antioxidant properties . Their electrochemical behavior is studied using techniques like cyclic voltammetry and square wave voltammetry, indicating their potential in electrochemical technologies . The mesomorphic behavior of some derivatives shows ferroelectric liquid-crystal properties, which are of interest in material science . The ionization constants of these compounds suggest their protonation at physiological pH, which is relevant for their biological activity .

Scientific Research Applications

1. Anticancer Activity

  • Summary of Application: A novel series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .
  • Methods of Application: The compound was synthesized and its EGFR kinase inhibitory as well as antiproliferative activities were evaluated against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .
  • Results or Outcomes: Compound 6f inhibits EGFR kinase at a concentration of 2.05µM. It was observed that among all synthesized compounds 6f showed most potent antiproliferative results against A549 cancer cell line having IC50 = 5.6 µM .

2. Spectroelectrochemical Properties

  • Summary of Application: The compound was used in the synthesis of peripherally tetra-substituted phthalocyanine and its metallo compounds .
  • Methods of Application: The compound was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene. The resulting product was then reacted with 4-nitrophthalonitrile to synthesize 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile .
  • Results or Outcomes: The electrochemical and spectroelectrochemical investigation of the phthalocyanines carrying 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were studied using various electrochemical techniques in DMF on a glassy carbon electrode .

3. Hydrogenation of trans-cinnamaldehyde

  • Summary of Application: The compound was used to study the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes .
  • Methods of Application: The compound was used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

4. Inhibitor of Soluble Epoxide Hydrolase

  • Summary of Application: The compound was used in the study of soluble epoxide hydrolase (sEH), a potential target for the treatment of inflammation and hypertension .
  • Methods of Application: The compound was used in the synthesis of inhibitors of sEH. The structure of sEH in complex with 3-(4-(benzyloxy)phenyl)propan-1-ol was determined using X-ray diffraction .
  • Results or Outcomes: The study identified N-ethylmethylamine as a promising scaffold that forms hydrogen bonds with the catalytic residues of sEH, Asp335, Tyr383, and Tyr466 .

properties

IUPAC Name

3-(4-phenylmethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZALPKMIIYFLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377286
Record name 3-[4-(Benzyloxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Benzyloxy)phenyl)propan-1-ol

CAS RN

61440-45-7
Record name 3-[4-(Benzyloxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
T Magdziarz, K Mitusińska, M Bzówka… - …, 2020 - academic.oup.com
Motivation Tunnels, pores, channels, pockets and cavities contribute to proteins architecture and performance. However, analysis and characteristics of transportation pathways and …
Number of citations: 26 academic.oup.com
J Makarević, M Jokić, Z Raza, V Čaplar… - Croatica chemica …, 2004 - hrcak.srce.hr
Enantiomerically pure R, R-bis (4-hydroxyphenylglycinol) oxalamides 3 and S, S-bis (tyrosinol) oxalamides 4 were prepared and tested for their gelling properties toward organic …
Number of citations: 18 hrcak.srce.hr
J Mařík, M Buděšínský, J Slaninová… - Collection of …, 2002 - cccc.uochb.cas.cz
Syntheses of pseudodipeptides H-Tyrψ[CH 2 O]Ile-OH and H-Tyrψ[CH 2 O]Phe-OH were carried out using the intramolecular Williamson reaction of O-benzyltyrosinol with ethyl …
Number of citations: 6 cccc.uochb.cas.cz
Q Zhou, TA Reekie, RH Abbassi… - Australian Journal of …, 2018 - CSIRO Publishing
DYRK1A is a novel target for epidermal growth factor receptor (EGFR)-dependent glioblastoma and it represents a promising strategy for cancer therapy. DYRK1A inhibition has been …
Number of citations: 4 www.publish.csiro.au
J Žurek, E Svobodová, J Šturala, H Dvořáková… - Tetrahedron …, 2017 - Elsevier
A series of chiral non-racemic N 1 ,N 10 -ethylene bridged flavinium salts 4 was prepared using enantiomerically pure 2-substituted 2-aminoethanols (R = isopropyl, phenyl, benzyl, 4-…
Number of citations: 12 www.sciencedirect.com
DO Biradar, YD Mane, BVS Reddy, JS Yadav - Tetrahedron, 2023 - Elsevier
The diastereoselective total syntheses of dodoneine (1) and epidodoneine (2) have been accomplished with an overall yield 11.2%. The key steps involved in this approach are …
Number of citations: 0 www.sciencedirect.com
V Eeda, M Selvaraju, RA Altman - Journal of fluorine chemistry, 2019 - Elsevier
Fluorinated peptidomimetics are valuable substrates for exploring peptide backbone conformations and for perturbing physicochemical properties of probe compounds. However, in …
Number of citations: 3 www.sciencedirect.com
M Bzówka, K Mitusińska, A Góra - 2020 - researchsquare.com
Human soluble epoxide hydrolase (hsEH) has been known to be involved in the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and cardioprotective …
Number of citations: 4 www.researchsquare.com
H Zhang, Z Lin, H Huang, H Huo… - Chinese Journal of …, 2010 - Wiley Online Library
A concise enantioselective synthesis of the diazatricyclic core of alkaloid TAN1251C is reported. The method featured a stereoselective formation of the iodide intermediate 16b (in 2:1 …
Number of citations: 5 onlinelibrary.wiley.com
J Kashanna, P Jangili, RA Kumar… - Helvetica Chimica …, 2012 - Wiley Online Library
The stereoselective total synthesis of a naturally occurring bioactive diarylheptanoid, (3R,6E)‐1,7‐bis(4‐hydroxyphenyl)hept‐6‐en‐3‐ol, has been accomplished starting from 4‐…
Number of citations: 12 onlinelibrary.wiley.com

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